molecular formula C23H31NO B294989 N-benzyl-3,5-ditert-butyl-N-methylbenzamide

N-benzyl-3,5-ditert-butyl-N-methylbenzamide

Cat. No.: B294989
M. Wt: 337.5 g/mol
InChI Key: IIULYEZIUVGRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3,5-ditert-butyl-N-methylbenzamide (BDTMB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDTMB is a white crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone. It has a molecular weight of 325.47 g/mol and a melting point of 106-108°C.

Scientific Research Applications

N-benzyl-3,5-ditert-butyl-N-methylbenzamide has several potential applications in scientific research. One of the most significant applications of this compound is in the field of organic chemistry. This compound is a useful reagent for the protection of amines in organic synthesis. It can be used as a protecting group for primary amines, which can then be selectively deprotected under mild conditions to yield the desired product. This compound can also be used as a reagent for the synthesis of various heterocyclic compounds.

Mechanism of Action

N-benzyl-3,5-ditert-butyl-N-methylbenzamide is known to inhibit the activity of serine proteases, which are enzymes that play a crucial role in several biological processes such as blood coagulation, digestion, and immune response. This compound binds to the active site of serine proteases and forms a covalent bond with the serine residue, thereby irreversibly inhibiting the enzyme activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various serine proteases such as trypsin, chymotrypsin, and thrombin. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have demonstrated that this compound can reduce inflammation and improve liver function in animal models.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-benzyl-3,5-ditert-butyl-N-methylbenzamide in lab experiments is its ease of synthesis and purification. This compound is relatively stable and can be stored for an extended period without significant degradation. However, one of the limitations of using this compound in lab experiments is its irreversible inhibition of serine proteases. This property can make it challenging to study the kinetics and mechanism of enzyme inhibition.

Future Directions

There are several potential future directions for the research and development of N-benzyl-3,5-ditert-butyl-N-methylbenzamide. One of the most significant areas of research is the development of this compound-based inhibitors for specific serine proteases. Another potential direction is the use of this compound as a tool for studying the role of serine proteases in various biological processes. Additionally, this compound can be used as a starting material for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development.
Conclusion:
In conclusion, this compound is a versatile chemical compound with several potential applications in scientific research. Its ease of synthesis, stability, and irreversible inhibition of serine proteases make it a valuable tool for organic synthesis and the study of various biological processes. Further research and development of this compound-based inhibitors and heterocyclic compounds can lead to the discovery of novel drugs with potential therapeutic applications.

Synthesis Methods

N-benzyl-3,5-ditert-butyl-N-methylbenzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of benzylamine with 3,5-ditert-butylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then further reacted with methylamine to yield the final product, this compound. The synthesis of this compound is relatively simple and can be easily scaled up for large-scale production.

Properties

Molecular Formula

C23H31NO

Molecular Weight

337.5 g/mol

IUPAC Name

N-benzyl-3,5-ditert-butyl-N-methylbenzamide

InChI

InChI=1S/C23H31NO/c1-22(2,3)19-13-18(14-20(15-19)23(4,5)6)21(25)24(7)16-17-11-9-8-10-12-17/h8-15H,16H2,1-7H3

InChI Key

IIULYEZIUVGRAU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)N(C)CC2=CC=CC=C2)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)N(C)CC2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.